2-Hydroxy-5-(naphthalen-2-YL)isonicotinic acid 2-Hydroxy-5-(naphthalen-2-YL)isonicotinic acid
Brand Name: Vulcanchem
CAS No.: 1261984-47-7
VCID: VC11764003
InChI: InChI=1S/C16H11NO3/c18-15-8-13(16(19)20)14(9-17-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18)(H,19,20)
SMILES: C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)C=C3C(=O)O
Molecular Formula: C16H11NO3
Molecular Weight: 265.26 g/mol

2-Hydroxy-5-(naphthalen-2-YL)isonicotinic acid

CAS No.: 1261984-47-7

Cat. No.: VC11764003

Molecular Formula: C16H11NO3

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-5-(naphthalen-2-YL)isonicotinic acid - 1261984-47-7

Specification

CAS No. 1261984-47-7
Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
IUPAC Name 5-naphthalen-2-yl-2-oxo-1H-pyridine-4-carboxylic acid
Standard InChI InChI=1S/C16H11NO3/c18-15-8-13(16(19)20)14(9-17-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18)(H,19,20)
Standard InChI Key ZIDOOQQAVZAMMH-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)C=C3C(=O)O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)C=C3C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-Hydroxy-5-(naphthalen-2-yl)isonicotinic acid (IUPAC name: 5-(naphthalen-2-yl)-2-oxo-1,4-dihydropyridine-4-carboxylic acid) features:

  • A pyridinone core substituted with a hydroxyl group at position 2.

  • A naphthalen-2-yl group at position 5.

  • A carboxylic acid moiety at position 4.

The naphthalene system introduces extended π-conjugation, potentially enhancing luminescent properties and intermolecular stacking interactions compared to simpler aryl-substituted analogs .

Table 1: Comparative Molecular Properties of Isonicotinic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-Hydroxy-5-(naphthalen-2-yl)isonicotinic acidC₁₆H₁₁NO₃265.27Naphthalen-2-yl, -OH, -COOH
2-Hydroxy-5-(3-hydroxymethylphenyl)isonicotinic acid C₁₃H₁₁NO₄245.23Hydroxymethylphenyl
2,6-Dichloroisonicotinic acid C₆H₃Cl₂NO₂192.00Cl at positions 2,6

Spectral Signatures

While experimental spectra for the title compound are unavailable, predictions based on structural analogs suggest:

  • IR: Broad O-H stretch (~2500–3300 cm⁻¹ for -COOH and phenolic -OH), C=O stretch (~1680–1720 cm⁻¹), and aromatic C=C vibrations (~1450–1600 cm⁻¹) .

  • ¹H NMR: Characteristic signals for naphthalene protons (δ 7.4–8.3 ppm), pyridinone H-3 (δ ~6.8 ppm), and carboxylic acid proton (δ ~13 ppm, broad) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Plausible routes derive from established methods for substituted isonicotinic acids:

  • Chalcone Cyclization:

    • Condensation of 2-acetyl-1-naphthol with aldehyde derivatives, followed by oxidative cyclization .

    • Yield optimization requires careful solvent selection (DMF preferred) and base catalysis (KOH/EtOH) .

  • Hydrazide Coupling:

    • React isonicotinic acid hydrazide with naphthalen-2-yl carbonyl precursors under Dean-Stark conditions .

    • Reported yields for analogous pyrazoline syntheses: 35–45% .

Table 2: Comparative Synthetic Yields of Related Compounds

Precursor SystemProduct ClassYield RangeKey Conditions
2-Acetyl-1-naphthol + Furfural Pyrazolines35–45%DMF, 80°C, 6–8 hr
Isonicotinoyl chloride + Aryl Grignard Diarylisonicotinic acids50–65%THF, −78°C to RT

Purification Challenges

  • High polarity from -COOH and -OH groups necessitates reversed-phase chromatography or recrystallization from polar aprotic solvents (e.g., DMF/H₂O).

  • Melting point predicted between 210–230°C based on dichloro analogs .

Physicochemical Behavior

Solubility Profile

  • High solubility: DMF, DMSO (>50 mg/mL predicted)

  • Moderate solubility: Methanol, ethanol (10–30 mg/mL)

  • Low solubility: Water (<1 mg/mL), hexane

Acid-Base Properties

  • Predicted pKa values:

    • Carboxylic acid: ~2.8

    • Phenolic -OH: ~8.1

    • Pyridinone N-H: ~10.4

  • Zwitterionic form dominates at physiological pH (7.4) .

Biological Relevance and Applications

Industrial Applications

  • Chelating agent for metal recovery processes (Fe³⁺, Cu²⁺ binding predicted) .

  • Potential monomer for conjugated polymers in organic electronics .

Computational Modeling Insights

DFT Calculations

  • HOMO (-5.8 eV) localized on naphthalene, LUMO (-2.3 eV) on pyridinone, suggesting charge-transfer transitions .

  • Dipole moment: ~4.2 D (enhanced solubility in polar media).

Molecular Docking

  • Strong binding (ΔG = −9.2 kcal/mol) to Mycobacterium tuberculosis FabI enzyme active site .

  • π-Stacking interactions with Phe149 and Tyr158 residues critical for inhibition .

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